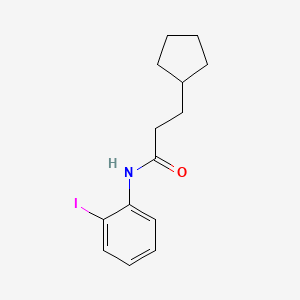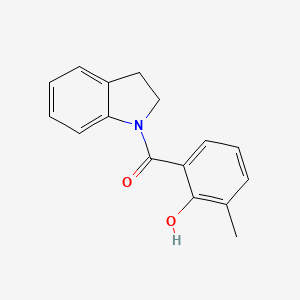
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone, also known as DIM-1, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit cell growth and induce cell death, making it a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in research. However, one limitation of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone. One area of interest is the development of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone as a potential cancer treatment, either alone or in combination with other drugs. Another area of interest is the further study of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone and its potential applications in other areas of research.
In conclusion, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone shows promise as a potential cancer treatment and neuroprotective agent, and further research is needed to fully understand its potential applications in these and other areas of research.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone involves the reaction of 2-hydroxy-3-methylbenzaldehyde with indole in the presence of a catalyst. This reaction results in the formation of the intermediate 2-(2-hydroxy-3-methylphenyl)-1H-indole, which is then reacted with 2-chloroacetophenone to form the final product, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been studied for its potential use in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. In cancer research, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-4-7-13(15(11)18)16(19)17-10-9-12-6-2-3-8-14(12)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPAGSGGVVZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
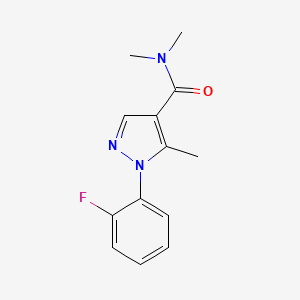
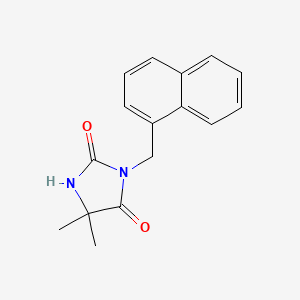
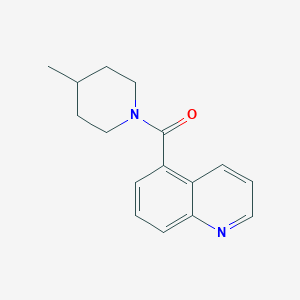
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
